molecular formula C8H8N6 B2637857 (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene CAS No. 2230798-33-9

(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene

Cat. No.: B2637857
CAS No.: 2230798-33-9
M. Wt: 188.194
InChI Key: DKSPRNJUDCWTID-QWWZWVQMSA-N
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Description

(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its high nitrogen content and energetic properties, making it a subject of study in materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring through the cyclization of nitriles with azides under acidic conditions. This is followed by the formation of the diaza-cyclopropa[a]pentalene core through a series of cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene is studied for its energetic properties and potential use in high-energy materials. Its high nitrogen content makes it a candidate for explosives and propellants.

Biology

In biology, this compound is explored for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a subject of interest in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In industry, this compound is used in the development of advanced materials. Its energetic properties make it suitable for use in pyrotechnics and propellants.

Mechanism of Action

The mechanism of action of (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene involves its interaction with molecular targets through its tetrazole ring and diaza-cyclopropa[a]pentalene core. These interactions can lead to the activation or inhibition of specific pathways, depending on the nature of the target. The compound’s high nitrogen content also contributes to its energetic properties, making it effective in applications requiring rapid energy release.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(1H-tetrazole-5-yl)-amine: Another tetrazole-based compound with high nitrogen content and energetic properties.

    5-(1H-tetrazol-5-yl)isophthalic acid: A compound with a tetrazole ring and carboxylic acid groups, used in coordination polymers.

    Di(1H-tetrazol-5-yl)methanone oxime: A nitrogen-rich tetrazole with excellent thermal stability and high nitrogen content.

Uniqueness

What sets (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene apart is its unique diaza-cyclopropa[a]pentalene core, which provides distinct chemical and physical properties. This core structure allows for unique interactions with molecular targets and contributes to its high energetic potential, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2R,4R)-7-(2H-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c1-3-2-5-6(4(1)3)9-10-7(5)8-11-13-14-12-8/h3-4H,1-2H2,(H,9,10)(H,11,12,13,14)/t3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPRNJUDCWTID-QWWZWVQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C2)C(=NN3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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